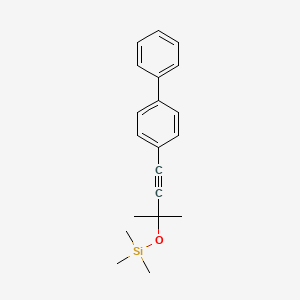
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane is an organosilicon compound with the molecular formula C20H24OSi. This compound is characterized by the presence of a biphenyl group, a dimethyl-prop-2-ynyloxy moiety, and a trimethyl-silane group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane typically involves the reaction of biphenyl derivatives with trimethylsilyl-protected alkynes. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where a biphenyl halide reacts with a trimethylsilyl-protected alkyne in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst concentration, to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethyl-silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols.
Applications De Recherche Scientifique
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of advanced materials and as a precursor for the synthesis of other organosilicon compounds.
Mécanisme D'action
The mechanism of action of (3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic systems, while the trimethyl-silane group can participate in hydrophobic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Trimethylsilyl-protected alkynes: Compounds with a trimethylsilyl group attached to an alkyne moiety.
Biphenyl derivatives: Various derivatives with different functional groups attached to the biphenyl core.
Uniqueness
(3-Biphenyl-4-yl-1,1-dimethyl-prop-2-ynyloxy)-trimethyl-silane is unique due to its combination of a biphenyl group, a dimethyl-prop-2-ynyloxy moiety, and a trimethyl-silane group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H24OSi |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
trimethyl-[2-methyl-4-(4-phenylphenyl)but-3-yn-2-yl]oxysilane |
InChI |
InChI=1S/C20H24OSi/c1-20(2,21-22(3,4)5)16-15-17-11-13-19(14-12-17)18-9-7-6-8-10-18/h6-14H,1-5H3 |
Clé InChI |
GOPYEAYKCFHNRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


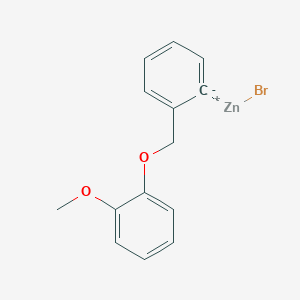
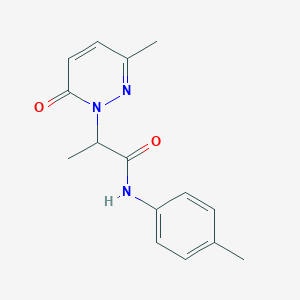
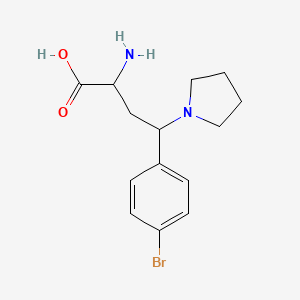
![2-((3-Nitrophenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B14880705.png)
![(2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B14880713.png)

![2-methyl-6,7-dihydro-5H-pyrimido[4,5-d]thieno[3,2-b]azepine](/img/structure/B14880745.png)
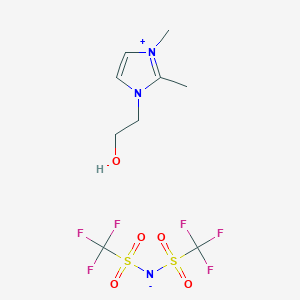
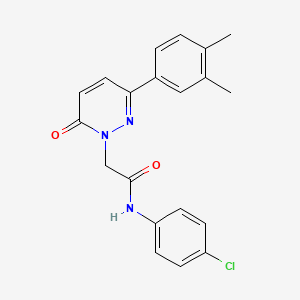
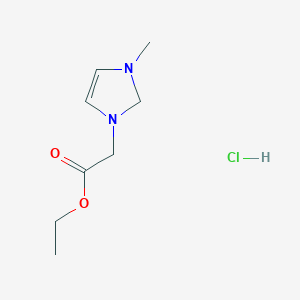
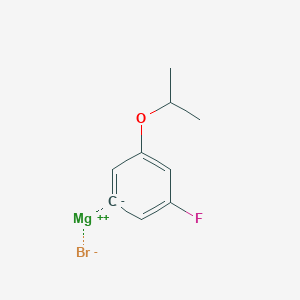

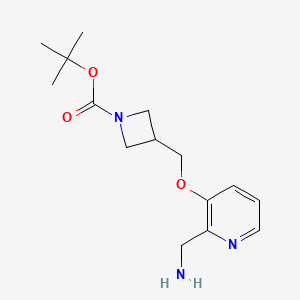
![pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14880790.png)
